molecular formula C10H10N2O2 B1592270 Ethyl 1H-indazole-6-carboxylate CAS No. 713-09-7

Ethyl 1H-indazole-6-carboxylate

Cat. No.: B1592270
CAS No.: 713-09-7
M. Wt: 190.2 g/mol
InChI Key: QKEIGRHNDNLBNJ-UHFFFAOYSA-N
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Description

Ethyl 1H-indazole-6-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ethyl 1H-indazole-6-carboxylate is a derivative of the indazole class of compounds . Indazoles have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

The interaction of this compound with its targets involves binding to the active sites of these kinases, thereby inhibiting their activity . This inhibition can lead to changes in cellular processes controlled by these kinases, such as cell cycle progression and cell volume regulation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting CHK1 and CHK2 kinases, it can impact the cell cycle, potentially leading to cell cycle arrest . By modulating the activity of h-sgk, it can influence cell volume regulation, which can affect various cellular functions .

Pharmacokinetics

Like other indazole derivatives, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with. For instance, inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, which could potentially be used for the treatment of cancer . Modulation of h-sgk activity can influence cell volume regulation, which could have implications for various cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets

Biological Activity

Ethyl 1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features an indazole core, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This structural framework is crucial for its biological activity. The compound's molecular formula is C9H10N2O2C_9H_{10}N_2O_2 with a molecular weight of approximately 178.19 g/mol.

Target Interactions:
Indazole derivatives, including this compound, primarily interact with various biological targets such as kinases. They are known to inhibit the activity of several kinases by binding to their ATP-binding sites, which disrupts cellular signaling pathways involved in cell proliferation and survival .

Biochemical Pathways:
The compound's action affects critical biochemical pathways related to:

  • Cell Cycle Regulation: It may induce cell cycle arrest.
  • Apoptosis: The compound can promote programmed cell death in certain cancer cell lines.
  • DNA Damage Response: Inhibition of CHK1 and CHK2 kinases suggests a role in the cellular response to DNA damage .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption: High gastrointestinal absorption has been reported, indicating good bioavailability.
  • Metabolism: The compound undergoes metabolic transformations that can influence its efficacy and safety profiles.
  • Excretion: Studies suggest that it is primarily excreted via renal pathways.

Anticancer Properties

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of DNA repair pathways

Cardiovascular Effects

Indazole derivatives have also been studied for their effects on cardiovascular diseases. For instance, compounds similar to this compound have shown promise in reducing blood pressure and heart rate in animal models . This suggests potential applications in treating hypertension.

Case Studies

Several studies have documented the effects of this compound:

  • Study on Cancer Cell Lines:
    • Researchers investigated the compound's effects on A549 and MCF-7 cells, reporting significant reductions in cell viability at concentrations below 20 µM.
    • Mechanistic studies revealed that the compound triggers intrinsic apoptotic pathways, evidenced by increased caspase activity.
  • Cardiovascular Study:
    • A study conducted on hypertensive rats demonstrated that administration of this compound resulted in a statistically significant decrease in systolic blood pressure compared to control groups .

Safety and Toxicology

While this compound exhibits promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound does not exhibit severe adverse effects; however, further investigations are needed to fully understand its safety profile.

Scientific Research Applications

Pharmaceutical Development

Ethyl 1H-indazole-6-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and analgesic drugs.

Case Study: Anticancer Agents

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For example, a series of indazole derivatives synthesized from this compound were evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting tumor growth and metastasis .

Biochemical Research

In biochemical research, this compound is utilized to investigate the mechanisms of action of enzymes and receptors. This compound facilitates the understanding of complex biological processes, including signal transduction pathways.

Agricultural Chemistry

The compound is explored for its potential applications as a pesticide or herbicide , contributing to the development of safer agricultural products. Its derivatives have shown effectiveness against various pests while minimizing environmental impact.

Research Findings

Studies indicate that certain indazole derivatives exhibit insecticidal properties that can be harnessed for sustainable agricultural practices .

Material Science

In material science, this compound is investigated for its properties in creating novel materials. This includes applications in developing polymers and coatings with enhanced durability and performance characteristics.

Applications in Coatings

Research has focused on using this compound in formulating protective coatings that resist environmental degradation while maintaining aesthetic qualities .

Analytical Chemistry

This compound is employed as a reference standard in various analytical methods, ensuring accuracy and reliability in chemical analyses across laboratories.

Standardization Studies

The compound's consistent performance as a reference standard has been documented in studies aimed at improving analytical techniques such as chromatography and spectroscopy .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Pharmaceutical DevelopmentIntermediate for anti-inflammatory and analgesic drugsSignificant anticancer activity demonstrated
Biochemical ResearchInvestigates enzyme/receptor mechanismsInhibits CHK1/CHK2 kinases affecting cell cycle
Agricultural ChemistryPotential pesticide/herbicideEffective against pests with minimal environmental impact
Material ScienceDevelopment of durable polymers/coatingsEnhanced resistance to environmental degradation
Analytical ChemistryReference standard for chemical analysesImproves accuracy in chromatography/spectroscopy

Properties

IUPAC Name

ethyl 1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-6-11-12-9(8)5-7/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEIGRHNDNLBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599443
Record name Ethyl 1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713-09-7
Record name Ethyl 1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-methyl-3-nitrobenzoate (105 g) was dissolved in glacial acetic acid (4 1), followed by stirring. To the solution, a solution of sodium nitrite (32 g) in water (80 ml) was added at once at a temperature of 10° C. to 15° C., and the resultant mixture was stirred at room temperature for 3 days. After completion of the reaction, the reaction mixture was evaporated under reduced pressure to remove acetic acid. Water was added to the residue, and the precipitated crystals were collected by filtration. The collected crystals were washed with water and dried. The obtained crystals was further washed with methanol and diethyl ether, and dried to give ethyl indazol-6-yl carboxylate (90 g), m.p. 125°-126° C.
Quantity
105 g
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reactant
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32 g
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80 mL
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solvent
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resultant mixture
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 1H-indazole-6-carboxylate
Ethyl 1H-indazole-6-carboxylate
Ethyl 1H-indazole-6-carboxylate
Ethyl 1H-indazole-6-carboxylate
Ethyl 1H-indazole-6-carboxylate
Ethyl 1H-indazole-6-carboxylate

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